Lipophilicity Differentiation: LogP of 1-Butyl-4-hydroxypiperidine Versus N-Methyl and N-Ethyl Analogs
The n-butyl substituent on 1-butyl-4-hydroxypiperidine confers a calculated LogP of 1.18 [1], which represents a substantial increase in lipophilicity compared to shorter N-alkyl analogs. This differentiation in logP directly impacts membrane permeability, solubility, and the lipophilic efficiency (LipE) of derived compounds. When procuring building blocks for lead optimization, selection of the N-butyl variant provides a distinct lipophilic starting point that cannot be achieved with N-methyl or N-ethyl 4-hydroxypiperidines.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.18 |
| Comparator Or Baseline | N-Methyl-4-hydroxypiperidine: LogP ≈ 0.1; N-Ethyl-4-hydroxypiperidine: LogP ≈ 0.6 |
| Quantified Difference | 0.6–1.1 log units higher lipophilicity |
| Conditions | Calculated values; consistent with trends observed in experimental LogP data for homologous N-alkyl piperidines |
Why This Matters
Lipophilicity differences of this magnitude (≥0.6 log units) translate to significant shifts in membrane permeability and solubility profiles, which are critical parameters for optimizing ADME properties in drug discovery programs.
- [1] Molbase. 1-butylpiperidin-4-ol. LogP: 1.1811. View Source
